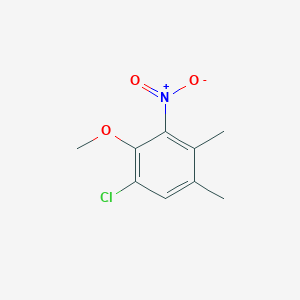

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is a chemical compound with the CAS Number: 190908-14-6 . It has a molecular weight of 215.64 and its IUPAC name is this compound . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved in several ways . One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10ClNO3 . The InChI code for this compound is 1S/C9H10ClNO3/c1-5-4-7 (10)9 (14-3)8 (6 (5)2)11 (12)13/h4H,1-3H3 .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It is stored at temperatures between 2-8°C .Scientific Research Applications

Organic Synthesis Reactions

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene may be involved in reactions characteristic of nitroarenes, such as reductions or substitutions. For example, the reduction of nitroarenes to corresponding aminoarenes can be efficiently achieved using formic acid in the presence of a catalytic amount of ruthenium compounds, as demonstrated in a study that explored the reduction of various nitroarenes having chloro, methyl, or methoxy substituents to aminoarenes with high yields (Watanabe et al., 1984).

Electrochemical Studies

Electrochemical methods have been applied to the synthesis and modification of nitroarene compounds. For instance, the electrochemical reductions of chloroethyl-nitrobenzenes at carbon cathodes have been studied, showing the potential for electrosynthetic routes to valuable organic compounds like 1-nitro-2-vinylbenzene and 1H-indole (Du & Peters, 2010).

Crystallography and Structural Analysis

The crystal structures of methoxybenzene derivatives, including nitrosubstituted ones, have been reported, providing insights into the molecular geometry, hydrogen bonding, and intermolecular interactions of such compounds. These studies are crucial for understanding the physical and chemical properties of nitroarenes and their derivatives (Fun et al., 1997).

Biodegradation Studies

Research on the biodegradation of chloro-nitrobenzene compounds has revealed the pathways and mechanisms by which certain bacteria can utilize these compounds as carbon, nitrogen, and energy sources. Such studies are vital for the development of bioremediation strategies for the cleanup of environmental pollutants (Katsivela et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-4-7(10)9(14-3)8(6(5)2)11(12)13/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCECJJUFPZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2887301.png)

![2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2887303.png)

![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)